9(10H)-Acridinone, 2-nitro-

Corrosion Science Materials Protection Electrochemistry

Specifically procure 2-nitroacridone (NAD), the sole acridone derivative possessing the critical reversible redox couple (0.051 V/0.103 V) essential for electrochemical biosensing. Generic acridone lacks this electroactivity, rendering it ineffective. NAD uniquely combines potent DNA intercalation (K=3.19×10⁵ L/mol) with 94.96% corrosion inhibition efficiency at 5 mM, making it a non-substitutable scaffold for diagnostic sensor platforms, industrial inhibitor formulations, and AChE inhibitor development (IC₅₀=0.45 μM).

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
CAS No. 7251-00-5
Cat. No. B1607118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10H)-Acridinone, 2-nitro-
CAS7251-00-5
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h1-7H,(H,14,16)
InChIKeyMJYGRUSMTCUJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-9(10H)-Acridinone (CAS 7251-00-5) Product Overview and Key Specifications for Procurement


9(10H)-Acridinone, 2-nitro- (CAS 7251-00-5), also referred to as 2-nitroacridone (NAD), is a heterocyclic aromatic compound belonging to the acridinone class . It features a planar tricyclic acridone core with a nitro substituent at the 2-position . The compound has a molecular formula of C13H8N2O3 and a molecular weight of 240.21 g/mol . Its planar structure enables intercalation with double-stranded DNA, a property shared with many acridine/acridone derivatives that underlies its utility in biosensing and medicinal chemistry research . The compound exhibits distinctive electrochemical activity with reversible redox peaks, making it a valuable scaffold for the development of electrochemical biosensors and corrosion inhibitors [1].

Why Simple Acridone or Acridine Analogs Cannot Replace 2-Nitro-9(10H)-Acridinone in Critical Applications


Generic substitution within the acridone class is not feasible due to the profound impact of the 2-nitro substituent on electrochemical, DNA-binding, and corrosion inhibition properties. The presence and position of the nitro group dramatically alter the compound's redox behavior, with 2-nitroacridone exhibiting distinct reversible redox peaks (0.051 V and 0.103 V) that are critical for its function as an electrochemical indicator [1]. Unsubstituted acridone lacks this electroactivity, rendering it unsuitable for biosensor applications [2]. Similarly, the nitro group enhances the compound's ability to adsorb onto metal surfaces and donate electrons, achieving a corrosion inhibition efficiency of 94.96% at 5 mM, a performance that unsubstituted acridone cannot match [3]. Furthermore, the specific regiochemistry matters; 1-nitroacridone and 4-nitroacridone derivatives exhibit different biological activity profiles, underscoring that nitroacridones are not a uniform class [4]. These quantifiable differences mandate the procurement of the specific 2-nitro derivative for research applications where these properties are leveraged.

Quantitative Differentiation of 2-Nitro-9(10H)-Acridinone (NAD) from Structural Analogs: An Evidence-Based Procurement Guide


Superior Corrosion Inhibition Efficiency on Low Carbon Steel in 1 M HCl

2-Nitroacridone demonstrates exceptional corrosion inhibition efficiency for low carbon steel in acidic environments. Compared to the unsubstituted acridone parent compound, which exhibits negligible corrosion inhibition under comparable conditions, the 2-nitro derivative achieves a maximum inhibition efficiency of 94.96% at a concentration of 5 mM at 25°C [1]. This performance is quantified through weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy [2]. The compound acts as a mixed-type inhibitor, predominantly suppressing the anodic dissolution of the metal [1].

Corrosion Science Materials Protection Electrochemistry

High DNA-Binding Affinity for Sensitive Electrochemical Biosensing

2-Nitroacridone (NAD) exhibits a strong and quantifiable interaction with double-stranded DNA, which is essential for its role as an electrochemical hybridization indicator. The binding constant (K) with salmon sperm DNA was determined to be 3.19 × 10⁵ L/mol, with a binding ratio of 2:1 (NAD:DNA) [1]. In contrast, many simple acridine derivatives show moderate binding constants in the range of 2.09 to 7.76 × 10³ M⁻¹ [2]. This approximately 40-fold higher affinity for DNA enables the development of highly sensitive biosensors.

Biosensors DNA Detection Electroanalytical Chemistry

Distinct Reversible Electrochemical Redox Activity on Glassy Carbon Electrodes

The electrochemical signature of 2-nitroacridone is defined by a pair of reversible redox peaks at 0.051 V and 0.103 V (vs. Ag/AgCl) on a glassy carbon electrode (GCE) [1]. This reversible behavior is critical for its function as a reliable electrochemical indicator. Unsubstituted 9(10H)-acridinone, by comparison, does not exhibit such well-defined reversible redox activity in the same potential window, limiting its utility in quantitative electrochemical assays [2]. The nitro group at the 2-position is responsible for introducing this electroactive center.

Electrochemistry Redox Probes Sensor Development

Enhanced Acetylcholinesterase (AChE) Inhibitory Potency

2-Nitroacridone exhibits potent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research. The compound demonstrates an IC₅₀ value of 0.45 μM, which is comparable to the clinically used drug Tacrine (IC₅₀ ≈ 0.2-0.5 μM) . While unsubstituted acridone derivatives generally show weak or negligible AChE inhibition (IC₅₀ > 100 μM), the introduction of the nitro group at the 2-position dramatically enhances potency by over two orders of magnitude [1]. This represents a significant improvement over the parent acridone scaffold.

Enzyme Inhibition Neuropharmacology Medicinal Chemistry

Validated Application Scenarios for 2-Nitro-9(10H)-Acridinone (CAS 7251-00-5) Based on Quantitative Evidence


Development of Electrochemical DNA Hybridization Biosensors

Leverage the compound's strong DNA-binding affinity (K = 3.19 × 10⁵ L/mol) and its well-defined, reversible redox peaks (Epa = 0.103 V, Epc = 0.051 V) to construct highly sensitive and selective electrochemical biosensors for nucleic acid detection [1]. The demonstrated detection limit of 6.7 × 10⁻⁹ M for CML-related DNA sequences validates its utility in early disease diagnostics and genetic analysis platforms where high sensitivity is paramount [1]. Its performance in hairpin DNA probe-based sensors further extends its applicability to complex sample matrices [2].

Formulation of High-Efficiency Acidic Corrosion Inhibitors

Utilize the compound's exceptional corrosion inhibition efficiency of 94.96% at 5 mM in 1 M HCl for low carbon steel to formulate industrial corrosion inhibitor packages [3]. Its mixed-type inhibition mechanism, predominantly anodic, makes it suitable for protecting steel infrastructure during acid cleaning, pickling, and oil well acidizing operations. The availability of comprehensive thermodynamic and adsorption isotherm data (Langmuir model) facilitates the rational design of inhibitor formulations for specific temperature and concentration ranges [3].

Medicinal Chemistry Lead for Acetylcholinesterase Inhibitors

Employ 2-nitroacridone as a privileged scaffold for developing novel acetylcholinesterase (AChE) inhibitors, given its potent IC₅₀ of 0.45 μM . This activity is a >200-fold improvement over unsubstituted acridone derivatives, validating the critical role of the 2-nitro group [4]. The compound serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for potential Alzheimer's disease therapeutics.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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